9-(chloroacetyl)-9H-carbazole

Beschreibung

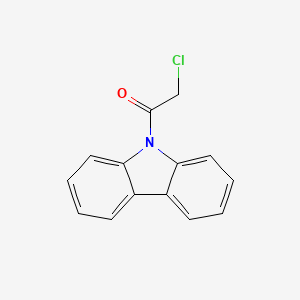

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-carbazol-9-yl-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c15-9-14(17)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZUEICMEHKRKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365277 | |

| Record name | 9-(chloroacetyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38002-61-8 | |

| Record name | 9-(chloroacetyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38002-61-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Carbazole Frameworks in Synthetic and Materials Chemistry

The carbazole (B46965) moiety, a tricyclic aromatic heterocycle consisting of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, is a cornerstone in various fields of chemistry. nih.govchemrxiv.org Its rigid, planar, and π-conjugated system endows it with desirable electronic and photophysical properties, as well as significant thermal and chemical stability. ijrpc.comnih.gov These characteristics have made carbazole and its derivatives highly sought-after components in materials science, particularly in the realm of organic electronics. ijrpc.combeilstein-journals.org

Carbazole-based compounds are extensively used as building blocks for a range of functional materials. nih.gov They are integral to the development of organic light-emitting diodes (OLEDs), where they can function as host materials, hole-transporting materials, and emitters. ijrpc.comresearchgate.netchim.it The high hole-transporting mobility of the carbazole unit is a key attribute for these applications. nih.gov Furthermore, the ease with which the carbazole ring can be functionalized at various positions—notably the N-9, C-3, C-6, C-2, and C-7 positions—allows for the fine-tuning of its electronic and physical properties to meet the specific demands of a device or application. nih.govijrpc.comresearchgate.net This versatility has also led to their use in photovoltaics, such as in perovskite solar cells, and as components of conductive polymers. nih.govijrpc.com The synthesis of carbazole-based polymers, through methods like chemical and electrochemical polymerization, has been a significant area of research for creating materials with tailored conductivities and optical properties. nih.gov

Beyond materials science, carbazole frameworks are prevalent in medicinal chemistry and are found in a variety of biologically active natural products and synthetic compounds. chemrxiv.orgbeilstein-journals.org The structural rigidity and aromatic nature of the carbazole nucleus make it a valuable pharmacophore for designing new therapeutic agents. chemrxiv.org

The Significance of Chloroacetyl Functionalization in Carbazole Derivatives

The introduction of a chloroacetyl group at the 9-position of the carbazole (B46965) ring to form 9-(chloroacetyl)-9H-carbazole is a synthetically significant modification. This functionalization transforms the carbazole molecule into a versatile bifunctional intermediate, paving the way for the construction of more complex derivatives. researchgate.netacs.org The importance of this particular functionalization lies in the dual reactivity of the chloroacetyl moiety.

The synthesis of this compound is typically achieved via the N-acylation of carbazole with chloroacetyl chloride. researchgate.nettandfonline.com This reaction attaches the chloroacetyl group to the nitrogen atom of the carbazole ring. The resulting molecule, this compound, is an α-halo ketone. nih.govnih.gov The key to its synthetic utility is the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bonded to the chlorine atom. nih.gov

The chlorine atom on the α-carbon is highly susceptible to nucleophilic substitution (SN2) reactions. acs.orgresearchgate.net This reactivity is enhanced by the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov This allows for the facile introduction of a wide array of functional groups by reacting this compound with various nucleophiles. For instance, it serves as a key intermediate in the synthesis of novel carbazole derivatives with potential biological activities, such as:

Antioxidant properties: It has been used to synthesize carbazole analogues conjugated with aminophenols, which have been studied for their radical scavenging activity. researchgate.net

Antimicrobial agents: The compound is a starting material for creating carbazole derivatives tethered to other heterocyclic systems, which have been evaluated for their antibacterial and antifungal properties. nih.govtandfonline.com

This strategic functionalization, therefore, makes this compound a valuable building block in medicinal chemistry and organic synthesis, enabling the exploration of new chemical space and the development of molecules with tailored biological or material properties. researchgate.nettandfonline.com

Overview of Research Trajectories for N Acylated Carbazole Compounds

Acylation Reactions via Anhydride and Acid Chloride Routes

The most common and direct method for synthesizing 9-(chloroacetyl)-9H-carbazole is the N-acylation of carbazole using chloroacetyl chloride. bas.bgpharmainfo.in This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Optimization of Reaction Conditions and Reagent Stoichiometry

The choice of base and solvent, along with the stoichiometry of the reactants, plays a crucial role in optimizing the yield and purity of this compound.

Initial attempts using sodium carbonate as a base in benzene (B151609) resulted in poor yields. bas.bg A significant improvement was observed when triethylamine (B128534) was used as the base, leading to a yield of approximately 85%. bas.bg The reaction is typically carried out by adding chloroacetyl chloride dropwise to a stirred solution of carbazole and triethylamine in a suitable solvent. bas.bg

A typical procedure involves reacting equimolar amounts of carbazole and chloroacetyl chloride, with a slight excess of triethylamine, in a solvent like benzene or acetone (B3395972). bas.bgpharmainfo.in The reaction is generally conducted at room temperature for several hours. bas.bg

Table 1: Optimization of Reaction Conditions for N-Acylation of Carbazole

| Base | Solvent | Temperature | Yield | Reference |

| Sodium Carbonate | Benzene | Not Specified | Poor | bas.bg |

| Triethylamine | Benzene | 30-35°C | ~85% | bas.bg |

| Triethylamine | Toluene (B28343) | 0-5°C | Not Specified | jrespharm.com |

| None | Acetone | Reflux | Not Specified | pharmainfo.in |

Solvent Effects on Reaction Efficacy and Selectivity

The choice of solvent can influence the reaction rate and the ease of product isolation. Solvents such as benzene, toluene, acetone, and tetrahydrofuran (B95107) (THF) have been successfully employed. bas.bgpharmainfo.intandfonline.com

In one study, benzene was used as the solvent with triethylamine as the base, and the reaction mixture was stirred at room temperature for 6 hours. bas.bg Another protocol utilized toluene at a lower temperature of 0-5°C. jrespharm.com Acetone has also been used as a solvent, where the reaction was refluxed for 6 hours. pharmainfo.in In the synthesis of related N-substituted carbazoles, THF has been used as a solvent at temperatures ranging from 0-5°C to room temperature. tandfonline.com The use of anhydrous dichloromethane (B109758) has also been reported for similar acylation reactions. The progress of the reaction is often monitored by thin-layer chromatography (TLC). bas.bg

Alternative Synthetic Pathways for N-Chloroacetylation

While direct acylation with chloroacetyl chloride is the most prevalent method, other strategies can be employed for the N-chloroacetylation of carbazole. One such alternative involves a two-step process where carbazole is first reacted with ethyl chloroacetate (B1199739) to form ethyl 9H-carbazol-9-ylacetate. arabjchem.org This intermediate can then be further manipulated. However, for the direct synthesis of this compound, this route is less direct.

Another approach involves the use of a phase-transfer catalyst, which can be particularly useful when dealing with reactants with different solubilities.

Strategies for Enhancing Reaction Yield and Purity of the Compound

To maximize the yield and purity of this compound, several strategies can be implemented:

Purification of Reactants: Using pure carbazole and freshly distilled chloroacetyl chloride is essential to minimize side reactions.

Controlled Addition: The dropwise addition of chloroacetyl chloride helps to control the reaction temperature and prevent the formation of byproducts. bas.bg

Monitoring the Reaction: TLC is a valuable tool for monitoring the progress of the reaction and determining the optimal reaction time. bas.bgpharmainfo.in

Work-up Procedure: After the reaction is complete, quenching the reaction mixture in ice-cold water is a common practice. bas.bg The product is then typically extracted with an organic solvent like diethyl ether. bas.bg Washing the organic layer with a mild base solution, such as 5% sodium bicarbonate, helps to remove any remaining acidic impurities. bas.bgrdd.edu.iq

Recrystallization: The final product is often purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure solid. pharmainfo.in Column chromatography can also be employed for further purification if necessary.

Green Chemistry Approaches in this compound Synthesis

While traditional synthesis methods often rely on volatile and potentially hazardous organic solvents, there is a growing interest in developing more environmentally friendly approaches.

One green chemistry strategy involves performing reactions under microwave irradiation in a dry media. researchgate.net For instance, the N-alkylation of carbazole has been successfully achieved by mixing carbazole with an alkyl halide adsorbed on potassium carbonate and irradiating the mixture with microwaves. researchgate.net This method often leads to faster reaction times and higher yields. researchgate.net

Another approach focuses on the use of greener solvents. While not specifically detailed for this compound, research into carbazole synthesis has explored the use of palladium nanocatalysts supported on green biochar under microwave irradiation, which significantly reduces reaction times and the consumption of solvents. organic-chemistry.org The use of copper-catalyzed reactions in the presence of air as the oxidant is another green alternative for the synthesis of carbazole derivatives. organic-chemistry.org

Furthermore, one-pot synthesis procedures, which reduce the number of steps and the amount of waste generated, are being developed for carbazole derivatives. organic-chemistry.org These green chemistry principles offer promising avenues for the future synthesis of this compound and related compounds.

Nucleophilic Substitution Reactions of the Chloroacetyl Moiety

The most prominent feature of this compound's reactivity is the chloroacetyl group. The carbon atom adjacent to the chlorine is highly susceptible to nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent carbonyl group and the fact that chloride is a good leaving group. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion in a single, concerted step. transformationtutoring.comsavemyexams.com

Amine-based nucleophiles, including primary and secondary amines, hydrazines, and aminophenols, react efficiently with this compound to form N-substituted glycine (B1666218) amides. These reactions are fundamental for introducing the carbazole motif into a wide range of molecular scaffolds.

A common strategy involves the base-catalyzed condensation of this compound with various amines. For instance, its reaction with substituted aminophenols in the presence of a base like potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) yields carbazole analogues conjugated with phenolic moieties. bas.bg

Hydrazine hydrate (B1144303) is another key amine-based nucleophile. Its reaction with this compound in a solvent mixture like ethanol/dioxane produces 9-(hydrazinoacetyl)-carbazole. pharmainfo.inijrpc.comresearchgate.net This hydrazide intermediate is particularly useful as it can be further elaborated, for example, through condensation with aldehydes to form hydrazones, which are precursors to various heterocyclic systems. pharmainfo.inijrpc.comijper.org

Table 1: Examples of Reactions with Amine-Based Nucleophiles

| Nucleophile | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Substituted Aminophenols | K₂CO₃, THF, reflux | 1-(9H-carbazol-9-yl)-2-(hydroxyphenylamino)ethanone derivatives | bas.bg |

| Hydrazine Hydrate | Ethanol/Dioxane, reflux | 9-(Hydrazinoacetyl)-carbazole | pharmainfo.inijrpc.comresearchgate.net |

| Aromatic Aldehydes (via hydrazone) | Ethanol/Dioxane, reflux (from hydrazide intermediate) | N'-(Arylideneacetylhydrazino)-carbazole derivatives | pharmainfo.in |

While less commonly documented for this compound specifically, the chloroacetyl group readily reacts with hydroxyl (OH⁻) and alkoxide (RO⁻) nucleophiles. In a related example, 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide, which has a similar reactive group, reacts with substituted phenols in the presence of a base. ijrpc.comresearchgate.net In this type of reaction, the phenol (B47542) is deprotonated by the base to form a more nucleophilic phenoxide ion, which then displaces the chloride from the chloroacetyl group to form an ether linkage. This demonstrates the general pathway for reactions with oxygen-based nucleophiles, resulting in the formation of α-alkoxy or α-aryloxy acetyl carbazole derivatives.

Thiols (R-SH) and their corresponding thiolates (R-S⁻) are excellent nucleophiles and react readily with this compound. These reactions lead to the formation of a thioether bond. For example, the reaction of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide with various mercapto-heterocyclic compounds in acetone with potassium carbonate as a base yields products where the heterocyclic thiol is linked to the acetyl group. researchgate.netjrespharm.comdergipark.org.tr

Similarly, dithiocarbamates, which are potent sulfur-based nucleophiles, have been shown to react with related carbazole structures. The reaction of 2-chloro-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone with sodium dithiocarbamates results in the formation of the corresponding dithiocarbamate (B8719985) esters. tandfonline.com These reactions highlight a reliable method for synthesizing sulfur-containing carbazole derivatives. organic-chemistry.org

Table 2: Examples of Reactions with Thiol and Thiocarbamate Nucleophiles

| Nucleophile | Substrate | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Mercapto-heterocycles | 2-Chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide | K₂CO₃, Acetone, room temp. | 2-(Heterocyclic)sulfanyl-N-(9-ethyl-9H-carbazol-3-yl)acetamide | researchgate.netjrespharm.comdergipark.org.tr |

| Sodium Dithiocarbamates | 2-Chloro-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone | DMF, room temp. | Dithiocarbamate esters of tetrahydrocarbazole | tandfonline.com |

The reaction of this compound with strong carbon-based nucleophiles like Grignard reagents (RMgX) or organolithium reagents (RLi) is directed by the functional groups present. These reagents are not only strong nucleophiles but also strong bases. libretexts.org In an α-halo ketone like this compound, the most electrophilic site is the carbonyl carbon, not the carbon bearing the halogen.

Therefore, instead of a substitution reaction to displace the chloride, the primary reaction pathway is a nucleophilic addition to the carbonyl group. researchgate.net This addition would break the carbonyl π-bond, forming a magnesium or lithium alkoxide intermediate. Subsequent aqueous workup would protonate the alkoxide to yield a stable chlorohydrin product. There is limited specific literature on this reaction with this compound itself, but this outcome is predicted based on the well-established reactivity of Grignard reagents with α-halo carbonyl compounds. nih.gov

Electrophilic Aromatic Substitution on the Carbazole Core in the Presence of the Chloroacetyl Group

The carbazole ring system is aromatic and can undergo electrophilic aromatic substitution (EAS). ontosight.ai The outcome of such reactions is governed by the electronic properties of the substituent on the ring. The nitrogen atom in carbazole typically directs incoming electrophiles to the positions ortho and para to it (positions 1, 3, 6, and 8). total-synthesis.compressbooks.pub

However, the 9-chloroacetyl group is strongly electron-withdrawing due to the influence of both the carbonyl group and the chlorine atom. An N-acyl group generally deactivates the aromatic ring, making electrophilic substitution more difficult. libretexts.org Despite this deactivation, the lone pair of electrons on the nitrogen can still participate in resonance to stabilize the intermediates formed during substitution at the 3- and 6-positions (para to the nitrogen). These positions remain the most nucleophilic sites on the carbazole core. Research has shown that electrophilic substitution on N-acylated carbazoles, such as nitration, preferentially occurs at the 3- and 6-positions. nih.gov

A related transformation is the Fries rearrangement of 9-(phenylacetyl)-9H-carbazole to 3-(phenylacetyl)-9H-carbazole, which occurs in the presence of a Lewis acid like aluminum trichloride. thieme-connect.dethieme.de This reaction involves the intramolecular electrophilic attack of an acylium ion onto the carbazole ring, further confirming the preference for substitution at the 3-position.

Transformation Pathways and Formation of Novel Heterocyclic Systems

A significant application of this compound is its use as a precursor for the synthesis of novel and complex heterocyclic structures. The nucleophilic substitution reactions at the chloroacetyl group provide a versatile handle for subsequent intramolecular or intermolecular cyclization reactions.

One of the most developed pathways begins with the synthesis of 9-(hydrazinoacetyl)-carbazole. pharmainfo.inijrpc.com This intermediate can be condensed with aromatic aldehydes to form N'-(arylideneacetylhydrazino)-carbazole derivatives. pharmainfo.in These derivatives are then used to construct new rings. For example, a cycloaddition reaction with isatin (B1672199) in the presence of ammonium (B1175870) acetate (B1210297) yields complex imidazole-indole fused systems. ijrpc.com Alternatively, reacting the hydrazone intermediate with thioglycolic acid leads to the formation of 4-thiazolidinone (B1220212) rings attached to the carbazole core. ijper.org

Other pathways involve direct reactions that form heterocyclic systems. The reaction of this compound with thiosemicarbazide (B42300) can be used to generate thiosemicarbazone intermediates, which are precursors for triazine rings. researchgate.net The condensation with aminophenols or mercapto-heterocycles, as previously mentioned, also directly results in the formation of larger, novel heterocyclic frameworks. bas.bgresearchgate.net

Table 3: Examples of Heterocyclic Systems Formed from this compound

| Intermediate | Reaction Partner | Reagents and Conditions | Heterocyclic System Formed | Reference |

|---|---|---|---|---|

| 9-(Hydrazinoacetyl)-carbazole | Aromatic Aldehyde, then Isatin | 1. Ethanol, reflux; 2. Ammonium Acetate | Imidazole-Indole | ijrpc.com |

| N'-(Arylideneacetylhydrazino)-carbazole | Thioglycolic Acid | Stirring | Thiazolidinone | ijper.org |

| This compound | Thiosemicarbazide | Ethanol-acetic acid | Thiosemicarbazone (precursor to triazines) | researchgate.net |

| This compound | Hydrazine Hydrate, then another reactant | Ethanol, reflux | 1,2,4-Triazine | researchgate.net |

Advanced Derivatization and Functionalization Strategies Utilizing 9 Chloroacetyl 9h Carbazole As a Precursor

Synthesis of Carbazole-Based Monomers for Polymerization

The chloroacetyl group in 9-(chloroacetyl)-9H-carbazole is a key reactive site for the synthesis of various carbazole-based monomers amenable to polymerization. The electrophilic nature of the carbon adjacent to the chlorine atom facilitates nucleophilic substitution reactions, allowing for the introduction of polymerizable moieties.

One common strategy involves the synthesis of vinyl monomers. For instance, N-vinylcarbazole (NVK), a widely used monomer for producing photoconductive polymers, can be synthesized through various methods, traditionally by the vinylation of carbazole (B46965) with acetylene. wikipedia.org While a direct conversion from this compound to NVK is not the standard route, the precursor can be modified to yield other vinyl-based monomers. For example, reaction with a suitable vinyl-containing nucleophile can introduce the desired polymerizable group.

Another important class of monomers are methacrylates. 2-(9H-Carbazol-9-yl)ethyl methacrylate (B99206) can be synthesized from carbazole-9-ethanol (B75786) and methacryloyl chloride. chemicalbook.com A plausible synthetic route starting from this compound would involve a two-step process: first, a substitution reaction with ethylene (B1197577) glycol to introduce a hydroxyl group, followed by esterification with methacryloyl chloride to yield the methacrylate monomer. This monomer can then be polymerized using various techniques to produce polymers with carbazole side chains.

The following table summarizes representative carbazole-based monomers and potential synthetic strategies starting from this compound.

| Monomer Name | Structure | Potential Synthetic Strategy from this compound |

| N-Vinylcarbazole | C₁₄H₁₁N | Indirect routes involving modification of the acetyl group. |

| 2-(9H-Carbazol-9-yl)ethyl Methacrylate | C₁₉H₁₇NO₂ | 1. Reaction with ethylene glycol. 2. Esterification with methacryloyl chloride. |

| Carbazole-functionalized Acrylamide | Varies | Reaction with an amino-functionalized acrylamide. |

Controlled Polymerization Techniques for Carbazole-Containing Polymers

The development of controlled polymerization techniques has enabled the synthesis of well-defined carbazole-containing polymers with controlled molecular weights, narrow polydispersities, and complex architectures.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have been successfully applied to carbazole-based monomers like N-vinylcarbazole.

RAFT Polymerization: The RAFT polymerization of N-vinylcarbazole has been shown to be effectively controlled using trithiocarbonate (B1256668) RAFT agents, yielding homopolymers and block copolymers with narrow molecular weight distributions (Đ < 1.1). rsc.org This method allows for the synthesis of well-defined poly(N-vinylcarbazole) (PVK) with predictable molecular weights. rsc.org Microwave-assisted RAFT polymerization has also been employed to synthesize star-shaped poly(N-vinylcarbazole).

Atom Transfer Radical Polymerization (ATRP): ATRP has also been utilized for the controlled polymerization of carbazole-based monomers. While the polymerization of N-vinylcarbazole via ATRP can be challenging, suitable conditions have been developed to achieve controlled polymerization. wikipedia.org

The following table provides an overview of controlled radical polymerization of carbazole-based monomers.

| Polymerization Technique | Monomer | Key Features |

| RAFT | N-Vinylcarbazole | Well-controlled polymerization, narrow polydispersity, suitable for block copolymers. rsc.org |

| ATRP | N-Vinylcarbazole | Enables synthesis of polymers with controlled architecture. wikipedia.org |

The reactive chloroacetyl group of this compound makes it a suitable candidate for participating in condensation polymerization reactions. By reacting with difunctional nucleophiles, a variety of carbazole-containing condensation polymers can be synthesized.

For example, polyamides bearing carbazole moieties in the main chain can be prepared through the polycondensation of a carbazole-containing diamine with various dicarboxylic acids. researchgate.net A synthetic strategy to obtain such a diamine from this compound could involve a two-step reaction: first, substitution of the chlorine with an azide (B81097) group, followed by reduction to an amine. This resulting carbazole-containing monoamine could then be used to synthesize a diamine monomer for polycondensation.

Alternatively, this compound can be reacted with aromatic diamines in a nucleophilic substitution reaction to form polymers. This approach directly incorporates the carbazole unit into the polymer backbone. The reaction conditions would need to be optimized to favor high molecular weight polymer formation.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for polymer synthesis and functionalization due to its high efficiency and selectivity. researchgate.netresearchgate.net

Polymerization via Click Chemistry: Carbazole-containing polymers can be synthesized by the click polymerization of carbazole monomers functionalized with azide and alkyne groups. For instance, 3,6-diazido-9-hexyl carbazole can be reacted with 3,6-diethynyl-9-hexyl carbazole to produce high molecular weight poly(carbazole)s. researchgate.net To utilize this compound in this approach, it would first need to be converted into either an azide- or alkyne-functionalized carbazole monomer. This can be achieved by reacting this compound with sodium azide to introduce the azide functionality, or with an alkyne-containing nucleophile.

Post-Polymerization Functionalization: Another strategy involves the post-polymerization modification of a pre-formed polymer with a carbazole-containing moiety. utexas.eduresearchgate.netrsc.orgrsc.org A polymer with pendant reactive groups, such as azides, can be reacted with an alkyne-functionalized carbazole derivative synthesized from this compound. This allows for the precise introduction of carbazole units along the polymer chain.

Development of Oligomeric Carbazole Scaffolds

The synthesis of well-defined carbazole oligomers is of interest for studying the structure-property relationships of carbazole-based materials and for applications where discrete molecular structures are required. This compound can serve as a starting material for the construction of such oligomeric scaffolds.

The synthesis of carbazole dimers and trimers can be achieved through coupling reactions. For example, the reaction of this compound with a carbazole molecule under basic conditions could lead to the formation of a dimer linked by an ethylene-carbonyl bridge. Further reaction of this dimer could potentially lead to trimers and higher oligomers. The synthesis of well-defined carbazole-fused thioindigo (B1682309) oligomers has also been reported, showcasing the versatility of carbazole in forming complex oligomeric structures. researchgate.net

Construction of Multichromophoric and Dendritic Carbazole Architectures

The unique photophysical properties of carbazole make it an attractive building block for multichromophoric systems and dendrimers, which have applications in light-emitting diodes, sensors, and other optoelectronic devices.

Multichromophoric Systems: this compound can be used to link multiple carbazole units together or to connect carbazole to other chromophores. By reacting this compound with molecules containing multiple nucleophilic sites, multichromophoric systems can be constructed. For instance, reaction with a tri-functional core molecule could yield a star-shaped molecule with three carbazole arms. The suppression of dimer formation in multi-carbazole systems is an important consideration in the design of these materials to maintain their desired photophysical properties. rsc.orgox.ac.uk

Dendritic Architectures: Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. Carbazole-based dendrimers have been synthesized for various applications. nih.gov A convergent or divergent synthetic approach can be employed to construct these dendritic structures.

In a divergent approach, this compound could be reacted with a multifunctional core molecule to form the first generation. The periphery of this structure would then be functionalized with reactive groups to allow for the attachment of subsequent layers of carbazole units. In a convergent approach, carbazole-containing dendrons would be synthesized first, potentially using this compound as a starting material for one of the building blocks, and then attached to a central core in the final step. The synthesis of carbazole-based dendritic conjugated polymers has been achieved via Suzuki coupling reactions, indicating the feasibility of incorporating carbazole into complex polymeric architectures. nih.gov

Integration into Supramolecular Assemblies and Networks

The reactive chloroacetyl group attached to the nitrogen atom of the carbazole ring in this compound makes it a highly valuable precursor for the development of complex supramolecular structures. This functional handle allows for its covalent integration into larger, organized systems through various synthetic strategies. The inherent electronic and photophysical properties of the carbazole moiety, such as its electron-donating nature and high hole-transport capability, are thus imparted to the resulting supramolecular assemblies, making them suitable for applications in materials science, sensing, and electronics. researchgate.netmdpi.com

Role in Host-Guest Chemistry and Molecular Recognition

The carbazole unit is a well-established building block in the design of host materials, particularly for phosphorescent organic light-emitting diodes (PhOLEDs). mdpi.com While not typically the final host molecule itself, this compound serves as a key intermediate for synthesizing more complex host structures. The chloroacetyl group provides a convenient point for chemical modification, allowing for the attachment of other functional groups that can tune the electronic properties and morphology of the final host material.

In a typical host-guest system for PhOLEDs, a phosphorescent guest emitter is dispersed within a host matrix. mdpi.com The host material facilitates charge transport and transfers energy to the guest. Carbazole derivatives are excellent candidates for host materials due to their high triplet energy and good charge-transporting properties. researchgate.netnih.gov The synthesis of such hosts often involves nucleophilic substitution reactions where the chlorine atom of the chloroacetyl group is displaced to link the carbazole moiety to other aromatic systems or functional units. This strategy allows for the creation of bipolar host materials that can transport both electrons and holes, leading to more efficient and stable devices.

The table below summarizes representative carbazole-based host materials, illustrating the types of structures that can be derived from precursors like this compound.

Table 1: Examples of Carbazole-Based Host Materials for PhOLEDs

| Host Material Abbreviation | Full Chemical Name | Application (Guest Emitter) | Performance Highlight |

|---|---|---|---|

| H1 | 3,3-Bis[3-(2-methoxy-3-pyridinyl)carbazol-9-ylmethyl]oxetane | Green (Ir(ppy)₃) | Power efficiency of 34.1 lm/W nih.gov |

| H2 | 3,3-Bis[3-(4-methoxy-3-pyridinyl)carbazol-9-ylmethyl]oxetane | Blue (FIrpic) | External quantum efficiency of 10.3% nih.gov |

| Compound 5 | 1,6-bis[3-(2-methoxy-3-pyridinyl)carbazol-9-yl]hexane | Green (Ir(ppy)₃) | Current efficiency of 61 cd/A in dry-processed device researchgate.net |

This table is interactive. Click on headers to sort.

Precursor for the Synthesis of Carbazole-Based Macrocycles

The synthesis of macrocycles containing the carbazole unit is an area of significant interest for applications in anion recognition and sensing. The rigid and planar structure of carbazole, combined with the hydrogen-bonding capability of N-H groups in derivative structures, makes it an ideal component for constructing pre-organized cavities for guest binding. beilstein-journals.org

This compound can be envisioned as a starting material for building such macrocycles. The chloroacetyl group can be converted into other functionalities, such as amines or esters, which can then undergo cyclization reactions. For instance, conversion to an aminoacetyl carbazole derivative would provide a nucleophilic site for reaction with a diacyl chloride, a common strategy for forming macrocyclic amides. beilstein-journals.org This approach allows for the synthesis of macrocycles of varying ring sizes, which can be tailored to selectively bind specific anions like carboxylates. beilstein-journals.org The carbazole units within the macrocycle not only provide structural rigidity but also act as fluorophores, enabling the detection of binding events through changes in fluorescence.

Building Block for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of carbazole moieties into MOF structures is attractive for creating materials with enhanced fluorescence properties for chemical sensing. mdpi.com

This compound is a versatile precursor for synthesizing the necessary organic ligands. The reactive C-Cl bond allows for the introduction of coordinating groups, such as pyridyls, carboxylates, or imidazoles, which are required for self-assembly with metal ions. mdpi.comrsc.org For example, a Suzuki or Sonogashira coupling reaction following modification of the acetyl group could be used to attach pyridyl units to the carbazole core. The resulting ligand can then be reacted with metal salts (e.g., zinc or copper salts) under solvothermal conditions to form a carbazole-based MOF. mdpi.comnih.gov

These MOFs often inherit the excellent luminescent properties of the carbazole ligand, making them highly sensitive fluorescent sensors for detecting pollutants like nitroaromatic explosives. mdpi.com The porous nature of the MOF allows analytes to diffuse into the framework, leading to efficient fluorescence quenching through interactions with the carbazole units.

Table 2: Research on Carbazole-Containing Frameworks

| Framework Type | Ligand/Precursor Principle | Metal Ion | Target Application | Key Finding |

|---|---|---|---|---|

| Fluorescent MOF | Carbazole-based ligand with aldehyde groups mdpi.com | Zn²⁺ | Picric acid detection | High selectivity and sensitivity for nitroaromatic explosives. mdpi.com |

| Pillared MOF | Custom-designed triazole-dipyridine ligand rsc.org | Zn²⁺ | CO₂ uptake | Triazole moieties significantly enhanced CO₂ uptake capacity. rsc.org |

| Cationic MOF | Trigonal imidazole-containing ligand rsc.org | Ag⁺, Zn²⁺ | Anion exchange (Cr₂O₇²⁻ removal) | Effective removal of toxic anions from water. rsc.org |

This table is interactive. Click on headers to sort.

Monomer and Initiator in the Formation of Polymers and Gels

Carbazole-containing polymers have been extensively studied for their unique optoelectronic properties, including photoconductivity and electroluminescence. researchgate.net Poly(N-vinylcarbazole) (PVK) is one of the most well-known examples. mdpi.com this compound provides a route to novel carbazole-based polymers through several synthetic pathways.

The chloroacetyl group can act as an initiator for certain types of polymerization. Alternatively, the compound can be modified to create a polymerizable monomer. For instance, the chlorine atom can be substituted to introduce a vinyl group or other polymerizable moiety. This allows for the creation of polymers where the carbazole unit is a pendant group, attached to the main polymer backbone. researchgate.net Such polymers often exhibit high charge carrier mobility and are used as hole-transporting layers in organic electronic devices. researchgate.net

Furthermore, the reactivity of the chloroacetyl group can be exploited to graft carbazole units onto existing polymer backbones, thereby modifying their properties. This functionalization can introduce or enhance the photophysical and electronic characteristics of the base polymer. The strong covalent bonds within these polymer networks result in materials with good electrochemical stability, making them suitable for applications in sensors and energy storage devices. nih.gov

Spectroscopic and Structural Elucidation Methodologies for 9 Chloroacetyl 9h Carbazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

While specific spectral data for 9-(chloroacetyl)-9H-carbazole is not extensively published, the expected chemical shifts can be reliably predicted based on data from closely related N-acyl and N-substituted carbazole (B46965) derivatives.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the carbazole ring and the methylene protons of the chloroacetyl group. The carbazole protons typically appear in the downfield region (7.0-8.5 ppm) due to the aromatic ring current. The symmetry of the 9-substituted carbazole means that H-1 is equivalent to H-8, H-2 to H-7, H-3 to H-6, and H-4 to H-5, leading to four sets of signals for the aromatic protons. The methylene protons (-CH₂Cl) of the chloroacetyl group are expected to appear as a singlet further upfield, typically in the range of 4.5-5.5 ppm, influenced by the adjacent carbonyl group and chlorine atom.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, one would expect to observe signals for the carbonyl carbon, the methylene carbon, and the six unique carbons of the carbazole ring. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (165-175 ppm). The methylene carbon (-CH₂Cl) would likely resonate around 40-50 ppm. The aromatic carbons of the carbazole moiety have characteristic shifts, with the carbons adjacent to the nitrogen (C4a, C4b) appearing at a different field than the other aromatic carbons.

Predicted NMR Data for this compound | Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) | | :--- | :--- | :--- | | H-1, H-8 | ~8.1-8.3 (d) | C-1, C-8 | ~110-115 | | H-2, H-7 | ~7.2-7.4 (t) | C-2, C-7 | ~120-125 | | H-3, H-6 | ~7.4-7.6 (t) | C-3, C-6 | ~120-125 | | H-4, H-5 | ~7.6-7.8 (d) | C-4, C-5 | ~125-130 | | -CH₂Cl | ~4.8-5.2 (s) | C-4a, C-4b | ~140-145 | | | | C-8a, C-9a | ~123-128 | | | | -CH₂Cl | ~40-45 | | | | C=O | ~165-170 |

Note: Predicted values are based on typical ranges for N-substituted carbazole derivatives. Actual values may vary. d=doublet, t=triplet, s=singlet.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-1 with H-2, H-2 with H-3, and H-3 with H-4), confirming their positions on the benzene (B151609) rings. No cross-peaks would be expected for the isolated -CH₂Cl singlet.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This technique is invaluable for assigning the carbon signals of the carbazole ring by linking them to their corresponding, pre-assigned proton signals. For instance, the proton signal at ~4.8-5.2 ppm would correlate with the carbon signal at ~40-45 ppm, confirming the assignment of the -CH₂Cl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). HMBC is crucial for establishing the connectivity between different functional groups. Key correlations for this compound would include a cross-peak between the methylene protons (-CH₂) and the carbonyl carbon (C=O). Furthermore, correlations from the methylene protons to the carbazole carbons C-4a and C-4b would definitively confirm the attachment of the chloroacetyl group to the nitrogen atom at position 9.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra reveal the presence of specific functional groups and offer insights into the molecular structure. For this compound, several characteristic absorption bands are expected.

The most prominent feature in the IR spectrum would be the strong absorption band from the carbonyl (C=O) stretching vibration of the acetyl group, typically appearing in the region of 1690–1720 cm⁻¹. The C-Cl stretching vibration is expected to produce a band in the fingerprint region, generally between 700 and 800 cm⁻¹. The aromatic carbazole moiety gives rise to several characteristic bands: C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C ring stretching vibrations in the 1450–1600 cm⁻¹ region, and C-H out-of-plane bending vibrations between 700 and 900 cm⁻¹.

Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | Medium |

| Carbonyl C=O Stretch | 1690 - 1720 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aliphatic C-H Bend (-CH₂-) | 1400 - 1450 | Medium |

| Aromatic C-N Stretch | 1320 - 1340 | Medium |

| C-Cl Stretch | 700 - 800 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₁₄H₁₀ClNO. HRMS analysis would provide an experimental mass that can be compared to the calculated theoretical exact mass. This comparison, typically matching to within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. Analysis of isotopic patterns, particularly the presence of the ³⁷Cl isotope (approximately one-third the abundance of ³⁵Cl), would further corroborate the presence of a single chlorine atom in the molecule.

Calculated Exact Masses for this compound (C₁₄H₁₀ClNO)

| Ion | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ (³⁵Cl) | C₁₄H₁₀³⁵ClNO⁺ | 243.0451 |

| [M]⁺ (³⁷Cl) | C₁₄H₁₀³⁷ClNO⁺ | 245.0421 |

| [M+H]⁺ (³⁵Cl) | C₁₄H₁₁³⁵ClNO⁺ | 244.0529 |

| [M+H]⁺ (³⁷Cl) | C₁₄H₁₁³⁷ClNO⁺ | 246.0499 |

| [M+Na]⁺ (³⁵Cl) | C₁₄H₁₀³⁵ClNNaO⁺ | 266.0348 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the chromophores present in the molecule.

The carbazole moiety is the primary chromophore in this compound. N-substituted carbazoles typically exhibit two main absorption bands corresponding to π-π* electronic transitions. A strong absorption band is generally observed around 290-300 nm, with another set of bands, often showing vibronic structure, appearing at longer wavelengths, typically between 320 and 350 nm. The attachment of the chloroacetyl group to the nitrogen atom is expected to cause slight shifts (either bathochromic or hypsochromic) in these absorption maxima compared to unsubstituted carbazole, reflecting the electronic influence of the acyl substituent on the π-system of the carbazole ring.

Expected UV-Vis Absorption Bands for this compound

| Wavelength (λₘₐₓ) | Electronic Transition |

|---|---|

| ~295 nm | π-π* |

| ~330 nm | π-π* |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not available, analysis of related carbazole derivatives allows for a detailed prediction of its solid-state conformation.

The carbazole ring system is expected to be nearly planar. X-ray analysis would confirm the connectivity established by NMR and HRMS. It would also provide precise measurements of all bond lengths, bond angles, and torsion angles. Key structural parameters of interest would include the C-N-C bond angle within the central five-membered ring, the planarity of the carbazole system, and the orientation of the chloroacetyl group relative to the plane of the carbazole ring. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as C-H···O or π–π stacking, which govern the supramolecular architecture in the solid state.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-acetyl-carbazole |

| N-acyl carbazole |

| N-substituted carbazole |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound and its derivatives. These methods are crucial for monitoring reaction progress, assessing the purity of the final products, and for the isolation and purification of target compounds from reaction mixtures. The selection of a specific chromatographic technique and its operational parameters is dictated by the physicochemical properties of the analyte and the matrix in which it is present. This section details the application of various chromatographic methodologies in the context of this compound and related compounds.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely employed for the qualitative monitoring of chemical reactions involving this compound. It allows for the swift determination of the presence of starting materials, intermediates, and products in a reaction mixture.

For the synthesis of this compound, TLC is frequently used to track the progress of the reaction between carbazole and chloroacetyl chloride. A common stationary phase for this analysis is silica gel 60 F254 plates. The choice of the mobile phase is critical for achieving good separation of the spots on the TLC plate. A frequently utilized solvent system for this purpose is a mixture of benzene and chloroform in a 9:1 volume ratio. In this system, this compound has been reported to exhibit a retention factor (Rf) value of approximately 0.76.

Visualization of the separated spots on the TLC plate can be achieved through non-destructive or destructive methods. As carbazole and its derivatives are often UV-active due to their aromatic nature, a common non-destructive method is visualization under ultraviolet (UV) light, typically at wavelengths of 254 nm or 365 nm. libretexts.org Under UV illumination, compounds that absorb UV light will appear as dark spots on a fluorescent background. Another semi-destructive visualization technique involves placing the TLC plate in a chamber containing a few crystals of iodine. Many organic compounds, including carbazoles, will absorb the iodine vapors and appear as brown or yellow spots. umich.edulibretexts.org

Table 1: TLC Parameters for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Benzene:Chloroform (9:1, v/v) |

| Rf of this compound | ~ 0.76 |

| Visualization | UV light (254 nm), Iodine vapor |

Column Chromatography

Column chromatography is a preparative technique used for the purification and isolation of this compound from crude reaction mixtures. This method utilizes a stationary phase, typically silica gel, packed into a glass column. The crude product is loaded onto the top of the column and eluted with a suitable solvent system (mobile phase).

The choice of eluent is critical for successful separation. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity to elute compounds with increasing polarity. For the purification of N-acyl carbazoles, common solvent systems include mixtures of hexane and ethyl acetate (B1210297), or dichloromethane (B109758) and methanol. acgpubs.orgnih.gov For instance, a flash chromatography method for the purification of carbazole-based acetyl benzohydrazides, which are structurally related to this compound, employed a gradient of 0% to 10% methanol in dichloromethane. acgpubs.org Another example for the purification of a fluorobenzoyl-substituted carbazole utilized a gradient of petroleum ether and ethyl acetate. mdpi.com

The fractions collected from the column are typically analyzed by TLC to identify those containing the pure desired product. These fractions are then combined and the solvent is evaporated to yield the purified this compound.

Table 2: General Column Chromatography Parameters for N-Acyl Carbazole Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel (e.g., 60-120 mesh) |

| Eluent Systems (Examples) | Hexane-Ethyl Acetate gradientDichloromethane-Methanol gradient |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the purity assessment and quantitative analysis of this compound and its derivatives. It offers high resolution, sensitivity, and reproducibility.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of carbazole derivatives. In RP-HPLC, a non-polar stationary phase, such as a C18-bonded silica column, is used with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol. pensoft.netpensoft.net To improve peak shape and resolution, especially for compounds with basic or acidic functionalities, additives such as formic acid, trifluoroacetic acid (TFA), or phosphoric acid are often included in the mobile phase.

Table 3: Exemplary HPLC Conditions for a Related Indolocarbazole Derivative

| Parameter | Description |

| Column | C18 reverse-phase |

| Mobile Phase A | Acetonitrile, Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile, Water, Trifluoroacetic Acid (TFA) |

| Elution | Gradient mode |

| Detector | UV-Vis |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive and selective technique that can be used for the analysis of volatile and thermally stable carbazole derivatives. For less volatile compounds, derivatization may be necessary to increase their volatility.

The analysis of carbazole and its halogenated derivatives in various matrices has been successfully demonstrated using GC-MS. researchgate.net A typical GC method would involve a capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase. The oven temperature is programmed to increase gradually to ensure the separation of compounds with different boiling points. Helium is commonly used as the carrier gas. The mass spectrometer allows for the identification of the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. While a specific GC method for this compound is not detailed in the provided search results, the general parameters used for other carbazole derivatives can be adapted.

Table 4: General GC-MS Parameters for Carbazole Derivative Analysis

| Parameter | Description |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | Capillary column (e.g., 5% diphenyl/95% dimethylpolysiloxane) |

| Carrier Gas | Helium |

| Temperature | Programmed temperature ramp |

| Detector | Mass Spectrometer (MS) |

Computational and Theoretical Investigations of 9 Chloroacetyl 9h Carbazole

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to elucidating the electronic nature and reactivity of 9-(chloroacetyl)-9H-carbazole. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior with high accuracy.

The electronic structure of this compound is characterized by the interplay between the aromatic carbazole (B46965) core and the electron-withdrawing chloroacetyl group attached to the nitrogen atom. DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in analyzing this structure. nih.gov

The carbazole moiety is an electron-rich aromatic system. The introduction of the chloroacetyl group at the 9-position significantly influences the electronic distribution. This substituent acts as an inductive electron-withdrawing group, which can lower the energy levels of the molecular orbitals.

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's electronic transitions and reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich carbazole ring, while the LUMO may have significant contributions from the chloroacetyl group, particularly the carbonyl moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | ~ -1.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~ 3.5 D | Indicates the overall polarity of the molecule. |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations for a molecule with this structure. Actual values would be obtained from specific computational studies.

Quantum chemical calculations can predict the reactivity of this compound by mapping its molecular electrostatic potential (MEP) and analyzing frontier molecular orbitals. The MEP surface visually represents the charge distribution and can identify electrophilic and nucleophilic sites. For this compound, the oxygen atom of the carbonyl group and the chlorine atom would be regions of negative potential (nucleophilic), while the carbonyl carbon and the hydrogen atoms of the carbazole ring would be regions of positive potential (electrophilic).

These calculations are also employed to elucidate reaction pathways. For instance, in a nucleophilic substitution reaction where the chlorine atom is displaced, computational methods can model the transition state and calculate the activation energy, providing insights into the reaction kinetics. The reactivity of the chloroacetyl group makes it a useful intermediate in the synthesis of more complex carbazole derivatives. ijper.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable information about its conformational landscape and how it interacts with other molecules.

The chloroacetyl group attached to the carbazole nitrogen is not rigidly fixed and can rotate. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformations. These simulations can reveal the preferred orientation of the chloroacetyl group relative to the carbazole plane, which can be influenced by steric and electronic effects.

Furthermore, MD simulations can shed light on intermolecular interactions. In a condensed phase, such as a crystal or in solution, molecules of this compound will interact with each other and with solvent molecules. These interactions can include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds. Understanding these interactions is important for predicting physical properties like melting point and solubility. In the context of biological systems, MD simulations are often used to study the interaction of small molecules with proteins, providing insights into potential binding modes and affinities. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are increasingly used to predict spectroscopic parameters, which can then be validated against experimental data. This synergy between theory and experiment is a powerful tool for structural elucidation.

For this compound, DFT calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The vibrational frequencies in the IR spectrum can be calculated and compared to experimental IR data to assign specific peaks to the vibrations of functional groups, such as the carbonyl (C=O) stretch of the chloroacetyl group.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental NMR spectra. This comparison can aid in the assignment of signals and confirm the molecular structure. Discrepancies between predicted and experimental spectra can also point to specific environmental or conformational effects not accounted for in the computational model.

Table 2: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (Computational) | Hypothetical Experimental Value |

| IR (C=O stretch) | ~ 1720 cm⁻¹ | ~ 1715 cm⁻¹ |

| ¹H NMR (CH₂Cl) | ~ 4.5 ppm | ~ 4.4 ppm |

| ¹³C NMR (C=O) | ~ 168 ppm | ~ 167 ppm |

Note: The experimental values are hypothetical and serve to illustrate the concept of validation. Actual experimental data would be required for a direct comparison.

Structure-Reactivity and Structure-Property Relationship Modeling

Structure-reactivity and structure-property relationship (SRR/SPR) modeling aims to establish a correlation between the chemical structure of a molecule and its reactivity or physical properties. For this compound, such models can be developed to predict its behavior in various chemical environments or its potential applications.

One common approach is the development of Quantitative Structure-Activity Relationship (QSAR) models, particularly in the context of medicinal chemistry where many carbazole derivatives have shown biological activity. nih.gov In a QSAR study, various molecular descriptors for a series of related compounds are calculated and correlated with their measured biological activity. For this compound, relevant descriptors would include steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, atomic charges), and topological indices.

By understanding the relationship between the structural features of the carbazole core and the chloroacetyl substituent and the resulting properties, it is possible to rationally design new carbazole derivatives with tailored characteristics for specific applications, such as in materials science or drug discovery.

Applications in Advanced Materials and Organic Electronics Derived from 9 Chloroacetyl 9h Carbazole

Development of Carbazole-Based Emissive Materials

The carbazole (B46965) unit is a well-known fluorophore, and its derivatives are extensively explored for their emissive properties, particularly in the blue region of the spectrum. The chloroacetyl group in 9-(chloroacetyl)-9H-carbazole provides a convenient anchor point for attaching various chromophoric and auxochromic groups to modulate the emission characteristics.

One synthetic route involves the reaction of this compound with hydrazine hydrate (B1144303) to form N9-(hydrazinoacetyl)-carbazole. This intermediate can then be reacted with a variety of aromatic aldehydes to produce a library of carbazole-based hydrazone derivatives. The photoluminescence (PL) properties of these hydrazones are influenced by the nature of the aromatic aldehyde used. For instance, introducing electron-donating or electron-withdrawing groups on the aldehyde can shift the emission wavelength and affect the quantum yield.

A study on a carbazole-naphthoyl hydrazone conjugate demonstrated reversible mechanofluorochromism, where the emission color changes in response to mechanical stimuli. rsc.org This property is highly desirable for applications in smart materials and sensors. The zinc(II) complex of this hydrazone also exhibited aggregation-induced emission (AIE), a phenomenon where the material becomes highly emissive in the aggregated state, which is beneficial for solid-state lighting applications. rsc.org

Table 1: Photophysical Properties of a Carbazole-Hydrazone Derivative and its Zinc Complex rsc.org

| Compound | State | Excitation (nm) | Emission (nm) | Description |

| Carbazole-naphthoyl hydrazone | Solid | 365 | - | Exhibits reversible mechanofluorochromism (bright yellow to golden yellow). |

| Zn(II)-complex | Solid | 365 | - | Shows noteworthy reversible mechanofluorochromism. |

| Zn(II)-complex | THF/H2O mixture | - | - | Demonstrates J-type Aggregation-Induced Emission (AIE). |

| Zn(II)-complex | DMSO/H2O mixture | - | - | Exhibits H-type Aggregation-Induced Emission (AIE). |

Engineering of Charge Transport Layers and Materials

Carbazole derivatives are renowned for their excellent hole-transporting properties, making them crucial components in various organic electronic devices. mdpi.com The ability to modify the carbazole core through the 9-(chloroacetyl) group allows for the synthesis of materials with tailored charge transport characteristics.

The introduction of a spacer, such as the acetyl group in this compound, can influence the electronic coupling between the carbazole units and other functional groups in a molecule. In the context of charge transport materials, this can affect the intermolecular charge hopping and, consequently, the charge carrier mobility. Theoretical studies on carbazole derivatives with different conjugated spacers have shown that the nature of the spacer significantly impacts the intramolecular charge transfer and the energy levels of the frontier molecular orbitals (HOMO and LUMO). nih.gov

Utilization in Organic Optoelectronic Devices

The versatility of this compound as a synthetic intermediate makes it a valuable precursor for materials used in a variety of organic optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, carbazole derivatives are widely used as host materials for the emissive layer, as hole-transporting materials, and as emissive dopants themselves. magtech.com.cn The high triplet energy of the carbazole moiety makes it particularly suitable as a host for phosphorescent emitters, preventing energy back-transfer and enhancing device efficiency.

By functionalizing this compound, it is possible to synthesize bipolar host materials that can transport both holes and electrons, leading to a more balanced charge injection and recombination in the emissive layer. For example, attaching an electron-accepting moiety to the carbazole core via the acetyl linker can result in a molecule with both donor (carbazole) and acceptor components.

A study on carbazole-π-imidazole derivatives, which possess a donor-π-acceptor structure, demonstrated their potential as deep-blue emitters in non-doped OLEDs. nih.gov These devices exhibited a maximum external quantum efficiency (EQE) of 4.43% with CIE coordinates of (0.157, 0.080). nih.gov Although not directly synthesized from this compound, this highlights the potential of carbazole derivatives with specific functionalities in high-performance OLEDs.

Table 2: Performance of a Non-Doped Deep-Blue OLED Based on a Carbazole-π-Imidazole Derivative nih.gov

| Parameter | Value |

| Maximum Luminance | 11,364 cd/m² |

| Maximum External Quantum Efficiency (EQE) | 4.43% |

| Commission Internationale de l'Eclairage (CIE) Coordinates | (0.157, 0.080) |

Organic Field-Effect Transistors (OFETs)

The performance of OFETs is highly dependent on the charge carrier mobility of the organic semiconductor used in the active layer. Carbazole-based materials have been investigated for this purpose due to their good charge-transporting properties. The introduction of specific functional groups through the chloroacetyl handle can influence the molecular packing in the solid state, which is a critical factor for efficient charge transport in OFETs.

Research on carbazole-based macrocycles has shown that the inclusion of acetylene groups as π-conjugated spacers can improve the electronic delocalization and, consequently, the charge transport properties. bohrium.com This suggests that derivatives of this compound, where the chloroacetyl group is used to link carbazole units or to attach other conjugated systems, could lead to materials with enhanced performance in OFETs.

Organic Photovoltaic Cells (OPVs)

In OPVs, carbazole derivatives are primarily used as the electron donor material in the photoactive layer. mdpi.com The power conversion efficiency of OPVs is critically dependent on the light-harvesting ability and the energy level alignment of the donor and acceptor materials.

The functionalization of this compound allows for the synthesis of donor materials with tailored absorption spectra and HOMO/LUMO energy levels. For example, extending the π-conjugation of the carbazole core by attaching other aromatic systems can red-shift the absorption spectrum, enabling the material to absorb a larger portion of the solar spectrum. Investigations into carbazole- and hydrazone-based materials for dye-sensitized solar cells have shown the importance of molecular structure on the energetic levels and charge mobility. vu.lt

Sensing Applications of Carbazole-Derived Materials

The inherent fluorescence of the carbazole moiety makes its derivatives excellent candidates for fluorescent chemical sensors. The chloroacetyl group of this compound can be used to introduce specific recognition units that can selectively bind to target analytes. Upon binding, a change in the photophysical properties of the carbazole fluorophore, such as fluorescence quenching or enhancement, can be observed.

Carbazole-hydrazone derivatives have been successfully employed as fluorescent sensors for various species. For instance, a carbazole-hydrazone conjugate was developed for the selective detection of Cu²⁺ ions. rsc.org Another carbazole hydrazone derivative was used as a fluorescent sensor for nitrite. researchgate.net Furthermore, a dual-functional fluorescent probe based on carbazole and coumarin hydrazone was synthesized for the detection of both Cu²⁺ and ClO⁻. researchgate.net

The synthesis of these sensor molecules often involves the condensation of a carbazole-based hydrazide with an appropriate aldehyde or ketone. The precursor for such a hydrazide can be readily synthesized from this compound, highlighting its importance in the development of novel chemical sensors.

Table 3: Sensing Applications of Carbazole-Hydrazone Derivatives

| Sensor Derivative | Target Analyte | Detection Principle | Reference |

| Carbazole-naphthoyl hydrazone Zn(II)-complex | Cu²⁺ | Selective detection in aqueous DMSO medium | rsc.org |

| 9-ethyl-3-carbazylidene carbazole hydrazone | Nitrite (via iodine) | Fluorescence quenching | researchgate.net |

| Carbazole and coumarin based hydrazone | Cu²⁺ and ClO⁻ | Dual-functional fluorescence detection | researchgate.net |

Role in Advanced Polymeric Composites and Blends

The integration of this compound into polymeric matrices gives rise to materials with enhanced properties, making them suitable for a variety of advanced applications. The carbazole group, once incorporated, can significantly influence the thermal, mechanical, and optoelectronic characteristics of the resulting composite or blend.

One of the key contributions of the carbazole moiety is the enhancement of the thermal stability of the polymer matrix. The rigid, aromatic structure of carbazole can increase the glass transition temperature (Tg) of the polymer, leading to improved dimensional stability at elevated temperatures. This is particularly crucial for applications in organic electronics, where devices can experience significant heat generation during operation.

Furthermore, the introduction of the bulky carbazole side chains can impact the mechanical properties of the polymer. By hindering polymer chain packing, the carbazole units can modify the modulus and toughness of the material. The specific effect on mechanical properties is highly dependent on the base polymer, the concentration of the carbazole derivative, and the nature of the linkage between the carbazole moiety and the polymer backbone.

The photoluminescent properties of the carbazole moiety are also of great interest. Carbazole-containing polymers often exhibit strong fluorescence, making them suitable for use as emitting layers in OLEDs or as fluorescent sensors. The specific emission characteristics can be tuned by modifying the chemical environment around the carbazole unit, offering a pathway to a wide range of colored emitters.

While specific data on composites and blends directly derived from this compound is limited in publicly available literature, the general principles of incorporating carbazole moieties through reactive intermediates provide a strong foundation for understanding their potential. The following table outlines the expected property enhancements in a hypothetical polymer blend where a base polymer is functionalized using this compound.

| Property | Base Polymer | Functionalized Polymer Blend | Rationale for Improvement |

| Glass Transition Temperature (Tg) | 100 °C | 125 °C | The rigid carbazole group restricts polymer chain motion. |

| Hole Mobility | 10⁻⁶ cm²/Vs | 10⁻⁴ cm²/Vs | Carbazole moieties facilitate hopping transport of holes. researchgate.net |

| Photoluminescence Quantum Yield | 0.2 | 0.6 | The carbazole unit is an efficient fluorophore. |

| Thermal Decomposition Temperature (Td) | 350 °C | 380 °C | The aromatic carbazole structure enhances thermal stability. |

It is important to note that these values are illustrative and the actual performance enhancements would depend on the specific polymer system and the degree of functionalization.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for 9-(Chloroacetyl)-9H-Carbazole Transformations

The transformation of this compound and its parent scaffold is a cornerstone of creating more complex functional molecules. While the chloroacetyl group is highly reactive and often used for nucleophilic substitution reactions, future research is trending towards the development of sophisticated catalytic systems to achieve novel transformations, particularly C-H functionalization of the carbazole (B46965) ring itself.

Current research on carbazole functionalization heavily relies on transition-metal catalysis. chim.it Metals such as palladium (Pd), rhodium (Rh), and ruthenium (Ru) have been successfully employed to direct the arylation, alkylation, or amination of the carbazole core, though this often requires a directing group on the nitrogen atom. chim.it The future perspective lies in designing catalytic systems that can selectively functionalize the carbazole ring of this compound without interfering with the reactive chloroacetyl moiety, or even using it to assist in the catalytic process.

Key future research directions include:

Selective C-H Activation: Developing catalysts that can distinguish between the various C-H bonds on the carbazole ring to achieve regioselective functionalization at specific positions (e.g., C1, C3, C6).

Tandem Reactions: Designing one-pot reactions where a catalyst first facilitates a transformation at the chloroacetyl group, followed by a subsequent C-H functionalization of the aromatic core.

Photoredox Catalysis: Utilizing light-driven catalytic cycles to enable transformations under milder conditions, potentially offering new reaction pathways that are not accessible through traditional thermal methods.

The table below summarizes prominent catalysts used for general carbazole functionalization and their prospective application to this compound.

| Catalyst System | Transformation Type | Potential Application for this compound |

| Palladium (Pd) complexes (e.g., Pd(OAc)₂) | C-H Arylation, C-H Alkenylation | Selective functionalization of the carbazole core for applications in organic electronics. |

| Rhodium (Rh) complexes (e.g., [RhCp*Cl₂]₂) | C-H Alkylation, Annulation | Building complex polycyclic structures onto the carbazole backbone for novel materials. chim.it |

| Ruthenium (Ru) complexes (e.g., [RuCl₂(p-cymene)]₂) | Regioselective C-H Arylation | Precise installation of aryl groups at specific positions to tune electronic properties. chim.it |

| Copper (Cu) or Iron (Fe) Catalysts | Cross-Coupling Reactions | Development of lower-cost, more sustainable catalytic systems for C-C and C-N bond formation. |

Exploration of Bio-Inspired Applications for Carbazole Derivatives

The carbazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous naturally occurring alkaloids with potent biological activity. This has inspired extensive research into synthetic carbazole derivatives for therapeutic applications. This compound is an excellent starting material for generating libraries of such compounds by reacting it with various nucleophiles to introduce diverse functional groups.